5-Benzyl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Benzyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Mode of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions between 5-Benzyl-1,3-thiazole-4-carboxylic acid and its targets that result in these effects are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, but the specific pathways influenced by this compound remain to be elucidated .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Benzyl-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound can participate in nucleophilic and electrophilic reactions, affecting enzyme catalysis and protein interactions . The compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can modulate the activity of various receptors and signaling molecules, thereby influencing cellular responses.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation . Its influence on cellular metabolism includes the modulation of metabolic enzymes and pathways, affecting energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, the compound’s interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to DNA cleavage and cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . These molecular interactions contribute to the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that this compound can induce sustained changes in gene expression and cellular metabolism, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity. These findings highlight the importance of dosage optimization in the development of this compound-based therapies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, affecting energy production and biosynthesis . Additionally, this compound can influence the levels of metabolites, such as ATP and NADH, thereby impacting cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different cellular and tissue contexts.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and DNA repair . In the mitochondria, it can affect mitochondrial function and energy production . These subcellular localizations are essential for the compound’s biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-mercaptoaniline with benzyl bromide in the presence of a base, followed by cyclization with carbon disulfide and subsequent oxidation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoles .
Scientific Research Applications
5-Benzyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar in structure but lacks the benzyl and carboxylic acid groups.
2-Aminothiazole-4-carboxylic acid: Contains an amino group instead of a benzyl group.
4-Methyl-1,3-thiazole-5-carboxylic acid: Contains a methyl group instead of a benzyl group
Uniqueness
5-Benzyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse applications .
Properties
IUPAC Name |
5-benzyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBEODEJZOBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864437-46-7 | |
Record name | 5-benzyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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